molecular formula C7H11NO B14902953 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

Cat. No.: B14902953
M. Wt: 125.17 g/mol
InChI Key: DALDPPRXQVRDGI-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile group. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 1-(Carboxymethyl)-3-methylcyclobutane-1-carbonitrile.

    Reduction: 1-(Hydroxymethyl)-3-methylcyclobutane-1-amine.

    Substitution: 1-(Alkoxymethyl)-3-methylcyclobutane-1-carbonitrile or 1-(Acetoxymethyl)-3-methylcyclobutane-1-carbonitrile.

Scientific Research Applications

1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(Hydroxymethyl)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-(Hydroxymethyl)-3-methylcyclobutane-1-amine: Similar structure but with an amine group instead of a nitrile group.

    1-(Hydroxymethyl)-3-methylcyclobutane-1-ethyl: Similar structure but with an ethyl group instead of a nitrile group.

Uniqueness: 1-(Hydroxymethyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the cyclobutane ring.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-6-2-7(3-6,4-8)5-9/h6,9H,2-3,5H2,1H3

InChI Key

DALDPPRXQVRDGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CO)C#N

Origin of Product

United States

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